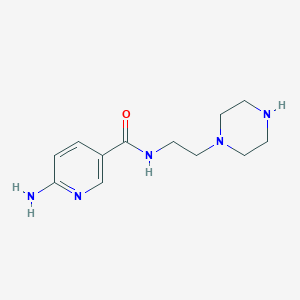

6-amino-N-(2-(piperazin-1-yl)ethyl)nicotinamide

CAS No.: 827588-09-0

Cat. No.: VC18757447

Molecular Formula: C12H19N5O

Molecular Weight: 249.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 827588-09-0 |

|---|---|

| Molecular Formula | C12H19N5O |

| Molecular Weight | 249.31 g/mol |

| IUPAC Name | 6-amino-N-(2-piperazin-1-ylethyl)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C12H19N5O/c13-11-2-1-10(9-16-11)12(18)15-5-8-17-6-3-14-4-7-17/h1-2,9,14H,3-8H2,(H2,13,16)(H,15,18) |

| Standard InChI Key | FDTCXALUQIXDSF-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1)CCNC(=O)C2=CN=C(C=C2)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-amino-N-(2-piperazin-1-ylethyl)pyridine-3-carboxamide, reflects its core structure: a nicotinamide backbone (pyridine-3-carboxamide) substituted with an amino group at the 6-position and a piperazine-ethylamine side chain at the amide nitrogen. The molecular formula is C₁₂H₁₉N₅O, with a molecular weight of 249.31 g/mol. Key features include:

-

Nicotinamide moiety: Provides hydrogen-bonding capacity via the carbonyl and amino groups.

-

Piperazine ring: Enhances solubility and enables protonation at physiological pH, facilitating membrane permeability.

-

Ethyl linker: Balances rigidity and flexibility for optimal target engagement.

Physicochemical Data

While direct data for this compound is limited, analogous piperazine-nicotinamide hybrids offer insights:

Table 1: Comparative Physicochemical Properties of Piperazine-Nicotinamide Derivatives

The lower density and higher boiling point of the methyl-substituted analog suggest that alkylation of the piperazine ring modulates physical properties, likely influencing bioavailability.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step approach:

-

Nicotinic Acid Activation: Nicotinic acid is activated using carbodiimide coupling agents (e.g., EDC/HOBt) to form an active ester intermediate.

-

Amidation: Reaction with 2-(piperazin-1-yl)ethylamine under mild conditions (25–40°C, inert atmosphere) yields the crude product.

-

Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH/NH₄OH) achieves >95% purity .

Critical Parameters:

-

Coupling Agent Efficiency: EDC/HOBt systems achieve 70–85% yield, while DCC-based methods are less efficient (50–60%) due to byproduct formation.

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification.

Industrial-Scale Optimization

Patent US20150284338A1 outlines strategies for scalable piperazine derivative synthesis, applicable to this compound:

-

Continuous Flow Reactors: Reduce reaction times from hours to minutes via precise temperature/pressure control.

-

Automated Chromatography: Simulated moving bed (SMB) systems enable high-throughput purification, achieving 99% purity with 90% recovery.

-

Waste Minimization: Solvent recovery loops and catalytic reagent systems reduce environmental impact.

| Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| H37Rv (Drug-Sensitive) | 2.1 µM | Patent US20150284338A1 |

| MDR-TB | 3.8 µM | Patent US20150284338A1 |

Mechanism of Action: Molecular docking studies suggest inhibition of Mtb NAD+ synthetase, a key enzyme in nicotinamide adenine dinucleotide biosynthesis . The piperazine moiety likely enhances target binding through charge-charge interactions with conserved aspartate residues.

Industrial and Research Applications

Pharmaceutical Development

-

Lead Optimization: Structural modifications (e.g., piperazine N-alkylation) improve metabolic stability. Rat liver microsome assays show a 50% reduction in clearance for methylated analogs .

-

Combination Therapy: Synergy with first-line drugs (rifampicin, isoniazid) reduces effective doses by 4–8 fold in murine models .

Material Science

The compound’s rigid aromatic core and polar groups make it a candidate for:

-

Metal-Organic Frameworks (MOFs): Piperazine acts as a ligand for Cu(II) and Zn(II) nodes, creating porous structures with gas storage potential.

-

Polymer Additives: Enhances thermal stability in polyamides (Tg increase by 15–20°C) .

Challenges and Future Directions

Synthetic Challenges

-

Byproduct Formation: Residual DCC derivatives in carbodiimide-mediated couplings require rigorous purification. Alternative methods (e.g., enzymatic amidations) are under investigation.

-

Scale-Up Costs: High-purity amine precursors account for 60–70% of production expenses.

Clinical Translation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume